ethyl 6-methyl-4-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-methyl-4-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 6-methyl-4-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Monastrol: A dihydropyrimidinone known for its role as a kinesin-5 inhibitor.
Triazole derivatives: Known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-4-25-17(23)15-12(3)20-18(24)21-16(15)26-10-14(22)19-9-13-7-5-11(2)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,19,22)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBMLMABUXPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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